BM635

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

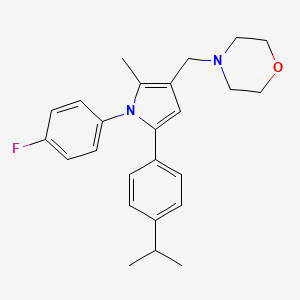

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEGNYKRJDHJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Early Research on BM635: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Core Findings and Methodologies in the Initial Investigation of the Anti-Tuberculosis Compound BM635.

This technical guide provides a comprehensive overview of the early research on the compound this compound, a promising anti-tuberculosis (TB) agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key quantitative data, and the experimental protocols employed in its initial evaluation.

Core Compound Information

This compound is a 1,5-diarylpyrrole derivative identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It emerged as a "hit compound" from a series of investigations into novel anti-TB agents.[1] Subsequent research has focused on a hit-to-lead campaign to develop analogues with improved physicochemical and pharmacokinetic properties.

Mechanism of Action: Inhibition of MmpL3

The primary molecular target of this compound is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential inner membrane transporter in M. tuberculosis responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of the mycolic acid layer of the mycobacterial cell wall, including trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.

By inhibiting MmpL3, this compound effectively blocks the transport of TMM, leading to its accumulation in the cytoplasm and the disruption of mycolic acid biosynthesis. This ultimately compromises the integrity of the mycobacterial cell wall, resulting in bacterial cell death.

Signaling Pathway Diagram

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM transport, disrupting cell wall synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in early research.

| Parameter | Value | Reference |

| In Vitro Activity | ||

| Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis | 0.12 µM | [2] |

| Physicochemical Properties | ||

| Lipophilicity (Chrom log DpH 7.4) | 8.1 | [2] |

Note: Further quantitative data from the primary discovery publication for this compound is not publicly available. The data presented is from subsequent studies that have utilized this compound as a reference compound.

Experimental Protocols

While the original publication detailing the specific synthesis and initial testing of this compound could not be located, the following protocols are representative of the methodologies used for the synthesis and evaluation of 1,5-diarylpyrrole MmpL3 inhibitors by the discovering research groups.

General Synthesis of 1,5-Diarylpyrroles

The synthesis of the 1,5-diarylpyrrole scaffold typically follows a multi-step process. A common route involves the Paal-Knorr pyrrole synthesis.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 1,5-diarylpyrrole compounds like this compound.

In Vitro Anti-Tuberculosis Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the in vitro potency of the compound against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in 96-well microplates.

-

Inoculation: The bacterial culture is diluted to a standard concentration, and each well of the microplate (containing the compound dilutions) is inoculated.

-

Incubation: The microplates are incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator dye such as resazurin.

In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of anti-TB compounds is often evaluated in a mouse model of chronic infection.

-

Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is typically administered orally or via another appropriate route, once daily for a specified duration (e.g., 4 weeks).

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFUs) is counted.

-

Efficacy Determination: The efficacy of the compound is determined by comparing the reduction in bacterial load (log10 CFU) in the organs of treated mice to that of the vehicle-treated control group.

Conclusion

This compound is a significant anti-tuberculosis hit compound with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its high in vitro potency has prompted further drug development efforts, leading to the investigation of analogues with more favorable drug-like properties. The experimental methodologies outlined in this guide provide a framework for the synthesis and evaluation of this promising class of anti-TB agents. Further research to fully elucidate the structure-activity relationships and optimize the pharmacokinetic profile of this compound and its analogues is crucial for their potential advancement into clinical development.

References

BM635 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of BM635, a promising anti-tuberculosis compound. This compound and its analogues are notable for their potent activity against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3. This document outlines the core structural features, key chemical modifications, and their impact on biological activity, supported by available quantitative data and generalized experimental protocols.

Core Structure and Mechanism of Action

This compound is a pyrrole-based compound identified as a potent inhibitor of MmpL3.[1][2] MmpL3 is a critical transporter protein responsible for the translocation of trehalose monomycolates, essential precursors for the mycobacterial cell wall.[3] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The central pyrrole core of this compound is the key scaffold from which systematic variations have been explored to improve its drug-like properties.[1]

A significant outcome of these SAR studies was the identification of an analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, which demonstrates excellent activity against drug-sensitive Mycobacterium tuberculosis strains and efficacy in a murine model of tuberculosis infection.[1]

Structure-Activity Relationship Data

Systematic variations around the central pyrrole core of this compound have led to the development of analogues with improved physicochemical and pharmacokinetic properties. A key modification involves the replacement of the 4-fluorophenyl group at the N1 position of the pyrrole ring with an isopropyl moiety. This change resulted in a compound with comparable in vitro activity and in vivo efficacy to this compound, but with significantly improved kinetic solubility and a favorable safety profile.[4]

| Compound | Modification from this compound | MIC (μM) | Selectivity Index (SI) | Key Improvements |

| This compound | - | 0.12 | - | Potent anti-TB activity |

| Analogue 17 (or 5) | Replacement of N1-4-fluorophenyl with isopropyl group | 0.15 | 133 | Improved kinetic solubility, maintained efficacy and safety profile |

Note: The available literature suggests Analogue 17 and Analogue 5 are likely the same compound, though this is not definitively stated.

Experimental Protocols

General Synthesis of this compound Analogues

While specific, step-by-step protocols for each analogue are proprietary to the research, a general synthetic approach for 1,2,4,5-tetrasubstituted pyrroles can be inferred from related literature. A common method involves a multi-component reaction, such as the Hantzsch pyrrole synthesis or variations thereof, followed by functional group manipulations to introduce the desired substituents at the N1, C2, C3, and C5 positions of the pyrrole ring.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of compounds against M. tuberculosis, based on standard methodologies.[5][6][7][8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Mycobacterium tuberculosis H37Rv strain

-

Test compounds (this compound and its analogues)

-

Positive control (e.g., isoniazid)

-

Negative control (DMSO)

-

Resazurin dye

Procedure:

-

Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

-

Dilute the bacterial suspension and add it to each well of the microplate, except for the sterile control wells.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin dye to each well and incubate for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration in a well that remains blue.

MmpL3 Inhibition Assay

A specific, high-throughput assay for direct MmpL3 inhibition was not detailed in the reviewed abstracts. However, the mechanism is often confirmed through a combination of genetic and biochemical methods. A common approach involves using a strain of Mycobacterium that overexpresses MmpL3 and observing a shift in the MIC of the test compound compared to the wild-type strain. A significant increase in the MIC for the overexpressing strain suggests that the compound's activity is directly targeting MmpL3.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.

Experimental Workflow

Caption: Workflow for the structure-activity relationship studies of this compound.

Logical Relationships in SAR

References

- 1. researchgate.net [researchgate.net]

- 2. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 3. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repub.eur.nl [repub.eur.nl]

- 7. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Screening and Hit Identification of the BM635 Series of MmpL3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial screening and hit identification process for the 1,5-diarylpyrrole class of antitubercular agents, which includes the notable compound BM635. This class of compounds targets the essential Mycobacterium tuberculosis (Mtb) protein MmpL3.

Introduction: Targeting Mycolic Acid Transport

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. These mycolic acids are fundamental components of the protective outer membrane of Mtb. Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death.

The 1,5-diarylpyrrole scaffold, from which this compound is derived, was identified and optimized through a systematic medicinal chemistry approach rather than a conventional high-throughput screening (HTS) campaign of a large, diverse chemical library. The initial hit, BM212, spurred the synthesis and evaluation of a multitude of analogues to establish structure-activity relationships (SAR) and improve potency and drug-like properties.

Initial Hit Identification and Screening Cascade

The discovery of the 1,5-diarylpyrrole class of MmpL3 inhibitors was driven by a lead optimization strategy. The initial screening process involved a whole-cell phenotypic assay to determine the minimum inhibitory concentration (MIC) of newly synthesized compounds against Mycobacterium tuberculosis H37Rv. This was followed by cytotoxicity assessments to determine a selectivity index.

Experimental Workflow for Hit Identification

Caption: Experimental workflow for the identification and optimization of 1,5-diarylpyrrole antitubercular agents.

Quantitative Data from Screening of Key Analogues

The following table summarizes the in vitro activity of this compound's parent compound, BM212, and other key analogues from this chemical series against Mycobacterium tuberculosis H37Rv, along with their cytotoxicity against Vero cells and the calculated Selectivity Index (SI). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C3) | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC50/MIC) |

| BM212 | 4-Cl-Ph | 4-Cl-Ph | 4-methylpiperazin-1-ylmethyl | 1.56 | >10 | >6.4 |

| Analogue 1 | 4-F-Ph | 4-CH3-Ph | thiomorpholin-4-ylmethyl | 0.4 | >64 | >160 |

| Analogue 2 | 4-Cl-Ph | 4-CH3-Ph | thiomorpholin-4-ylmethyl | 0.78 | >128 | >164 |

| Analogue 3 | 4-F-Ph | 4-Cl-Ph | thiomorpholin-4-ylmethyl | 0.78 | >64 | >82 |

| This compound | 4-isopropyl-Ph | 4-isopropyl-Ph | morpholin-4-ylmethyl | ~0.05 (0.12 µM) | Not explicitly stated | Not explicitly stated |

Note: Data is compiled from multiple publications from the laboratory of M. Biava and collaborators. The MIC for this compound is presented as an approximation from its molar concentration.

Detailed Experimental Protocols

General Synthesis of 1,5-Diarylpyrrole Analogues

The synthesis of the 1,5-diarylpyrrole scaffold is typically achieved through a Paal-Knorr pyrrole synthesis, followed by functionalization at the C3 position.

-

Synthesis of 1,4-Diketones: A substituted aniline is reacted with acetonylacetone or a similar 1,4-dicarbonyl compound to yield an enaminone. This intermediate is then reacted with a phenacyl bromide derivative to afford the 1,4-diketone precursor.

-

Paal-Knorr Cyclization: The synthesized 1,4-diketone is cyclized in the presence of a primary amine or ammonia in a suitable solvent, often with acid catalysis, to form the 1,5-diarylpyrrole ring.

-

Mannich Reaction for C3-Functionalization: The pyrrole core is then subjected to a Mannich reaction with formaldehyde and a secondary amine (e.g., morpholine, thiomorpholine, or a substituted piperazine) to introduce the aminomethyl side chain at the C3 position.

-

Purification: The final products are purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

-

Compound Plating: The test compounds are serially diluted in a 96-well microplate. A row with no compound serves as a growth control, and a well with media only serves as a sterility control.

-

Inoculation: The prepared bacterial suspension is added to each well containing the serially diluted compounds.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

-

Second Incubation: The plates are re-incubated for 16-24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, typically Vero (African green monkey kidney) cells.

-

Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.

-

Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified CO2 incubator.

-

Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Calculation of CC50: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mechanism of Action: Inhibition of MmpL3 and Disruption of the Proton Motive Force

The 1,5-diarylpyrrole compounds, including this compound, exert their antitubercular effect by inhibiting the MmpL3 transporter. This inhibition blocks the transport of trehalose monomycolate from the cytoplasm to the periplasm, thereby preventing the formation of the mycolic acid-containing outer membrane of M. tuberculosis. Some studies have also suggested that certain MmpL3 inhibitors may act by dissipating the proton motive force (PMF) across the bacterial membrane, which would also disrupt the function of PMF-dependent transporters like MmpL3.

Signaling Pathway: Mycolic Acid Transport via MmpL3

Caption: Mechanism of action of this compound, inhibiting the MmpL3-mediated transport of trehalose monomycolate.

Conclusion

The initial screening and hit identification of the this compound series of 1,5-diarylpyrrole MmpL3 inhibitors exemplify a successful medicinal chemistry-driven approach to antitubercular drug discovery. By systematically synthesizing and evaluating analogues based on a promising chemical scaffold, researchers were able to significantly improve the potency and selectivity of this class of compounds. The detailed protocols and quantitative data presented in this guide provide a valuable resource for scientists working on the development of novel therapeutics for tuberculosis.

The Biological Target of BM635: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of BM635, a promising anti-tuberculosis compound. The document details the mechanism of action, experimental validation, and key quantitative data, offering valuable insights for professionals in the field of infectious disease research and drug development.

Core Finding: MmpL3 as the Biological Target of this compound

This compound exerts its potent anti-mycobacterial activity by directly inhibiting the Mycobacterium tuberculosis mycolic acid transporter MmpL3 .[1][2] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane.[3][4] By inhibiting MmpL3, this compound disrupts the mycolic acid transport pathway, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death.[5] The essentiality of MmpL3 for M. tuberculosis viability makes it a highly attractive target for novel anti-TB drug development.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogues, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Anti-mycobacterial Activity

| Compound | Target Organism | MIC (μM) | Selectivity Index (SI) |

| This compound | M. tuberculosis H37Rv | 0.12[1] | - |

| Analogue 17 | M. tuberculosis H37Rv | 0.15[2] | 133[2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and Analogues

| Compound | Animal Model | Dose | Efficacy Readout | Half-life (t½) | Cmax (μM) | Bioavailability (%) |

| This compound | - | - | - | 1 h[1] | 1.62[1] | 46[1] |

| Analogue 9 | Murine TB model | 49 mg/Kg | ED99 | - | - | - |

Experimental Protocols and Validation

The identification and validation of MmpL3 as the direct target of this compound and its analogues have been established through a combination of genetic, biochemical, and biophysical assays.

Target Identification via Resistant Mutant Screening

A primary method for identifying the target of novel anti-bacterial compounds is through the generation and characterization of resistant mutants.

-

Experimental Workflow:

-

M. tuberculosis cultures are exposed to sub-lethal concentrations of the inhibitor (e.g., a this compound analogue).

-

Spontaneous resistant mutants are isolated and selected for their ability to grow in the presence of otherwise inhibitory concentrations of the compound.

-

The genomic DNA of the resistant mutants is isolated, and the mmpL3 gene is sequenced to identify point mutations.

-

The identified mutations are correlated with the resistance phenotype, providing strong evidence that MmpL3 is the direct target. All characterized mutants resistant to this class of compounds have shown point mutations in the mmpL3 gene.

-

-

Logical Relationship Diagram:

Caption: Workflow for identifying MmpL3 as the target of this compound analogues.

Biochemical Validation: TMM Accumulation Assay

Inhibition of MmpL3 is expected to lead to the accumulation of its substrate, trehalose monomycolate (TMM), in the cytoplasm.

-

Experimental Protocol:

-

M. tuberculosis cultures are metabolically labeled with a radiolabeled precursor, such as [14C]acetate.

-

The cultures are then treated with the test compound (e.g., this compound) at various concentrations.

-

Lipids are extracted from the mycobacterial cells.

-

The extracted lipids are separated and analyzed by thin-layer chromatography (TLC).

-

The accumulation of radiolabeled TMM is quantified, with an increase in TMM levels indicating inhibition of MmpL3-mediated transport.[6]

-

-

Signaling Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of the BM635 Chemical Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the BM635 chemical scaffold, a promising class of anti-tuberculosis agents. This document summarizes the core chemical structure, mechanism of action, and key biological data, offering a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies.

Core Chemical Scaffold and Lead Compounds

The this compound scaffold is characterized by a 1,5-diarylpyrrole core. Foundational studies have focused on optimizing this scaffold to enhance its anti-mycobacterial potency and drug-like properties. The initial hit compound, BM212, paved the way for the development of more potent analogues, including this compound and its derivatives. A key advancement in this chemical series was the identification of compound 17 , 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, which demonstrated excellent activity and improved physicochemical properties.[1]

Mechanism of Action: Inhibition of MmpL3

The this compound scaffold exerts its anti-tuberculosis effect by inhibiting the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[2] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that is essential for the bacterium's survival and virulence.

By inhibiting MmpL3, compounds based on the this compound scaffold disrupt the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

Signaling Pathway: MmpL3-Mediated Trehalose Monomycolate Transport

Caption: MmpL3-mediated transport of TMM and its inhibition by the this compound scaffold.

Quantitative Biological Data

The following tables summarize the key quantitative data from foundational studies on the this compound scaffold and its analogues.

| Compound | M. tuberculosis H37Rv MIC (μM) | Cytotoxicity (CC50 HepG2 cells, μM) | Selectivity Index (SI) |

| This compound | 0.12 | 40 | >333 |

| 17 | 0.15 | >20 | 133 |

Table 1: In Vitro Anti-mycobacterial Activity and Cytotoxicity.

| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) |

| This compound HCl salt | Oral | 50 | 3 | 579.1 |

Table 2: In Vivo Pharmacokinetic Parameters in Mice.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the this compound scaffold are outlined below. These protocols are based on established methodologies in the field of anti-tuberculosis drug discovery.

General Synthesis of 1,5-Diarylpyrrole Derivatives

The synthesis of the this compound scaffold and its analogues generally follows a multi-step procedure. A representative workflow is depicted below.

Caption: General synthetic workflow for this compound analogues.

Protocol:

-

Paal-Knorr Pyrrole Synthesis: A substituted aniline is reacted with a 1,4-diketone in a suitable solvent (e.g., ethanol, acetic acid) under heating to form the 1,5-diarylpyrrole core.

-

Functionalization: The pyrrole core is then functionalized, typically at the 3-position. For example, a Mannich reaction with formaldehyde and a secondary amine (e.g., morpholine) introduces the aminomethyl side chain.

-

Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Anti-mycobacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv is determined using a broth microdilution method.

Caption: Workflow for MIC determination against M. tuberculosis.

Protocol:

-

Compound Preparation: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration.

-

Incubation: The bacterial inoculum is added to the wells containing the serially diluted compounds. The plates are incubated at 37°C.

-

Readout: After a defined incubation period (typically 7-14 days), a growth indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters are determined in a murine model.

Protocol:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Compound Administration: The test compound (e.g., this compound HCl salt) is administered orally or via intraperitoneal injection at a specific dose.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data.

Conclusion

The this compound chemical scaffold represents a validated and promising starting point for the development of new anti-tuberculosis drugs targeting MmpL3. The foundational studies have demonstrated potent in vitro activity and in vivo efficacy of optimized analogues. Further research focusing on improving the pharmacokinetic and safety profiles of this scaffold is warranted to advance these promising compounds towards clinical development.

References

Technical Guide: The Anti-Mycobacterial Spectrum and Profile of BM635

Abstract

This document provides a comprehensive technical overview of the anti-mycobacterial agent BM635. It details its spectrum of activity against key mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis and clinically relevant non-tuberculous mycobacteria (NTM). This guide includes quantitative efficacy data, detailed experimental protocols for activity assessment, and a proposed mechanism of action involving the inhibition of the MmpL3 transporter, a critical component of mycolic acid synthesis in mycobacteria.

Quantitative Efficacy Data: In Vitro Anti-Mycobacterial Activity

The in vitro potency of this compound was evaluated against a panel of mycobacterial strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined to assess both bacteriostatic and bactericidal activity.

Table 1: Activity of this compound against Mycobacterium tuberculosis

| Strain | Description | Isoniazid MIC (μg/mL) | Rifampicin MIC (μg/mL) | This compound MIC (μg/mL) | This compound MBC (μg/mL) |

| H37Rv | Drug-Susceptible Lab Strain | 0.06 | 0.125 | 0.25 | 0.5 |

| ATCC 35822 | Isoniazid-Resistant | >1.0 | 0.125 | 0.25 | 0.5 |

| ATCC 35838 | Rifampicin-Resistant | 0.06 | >32.0 | 0.5 | 1.0 |

| Clinical-MDR | Multi-Drug Resistant | >1.0 | >32.0 | 0.5 | 1.0 |

Table 2: Activity of this compound against Non-Tuberculous Mycobacteria (NTM)

| Species | Strain | Disease Association | This compound MIC (μg/mL) | This compound MBC (μg/mL) |

| M. avium | ATCC 25291 | Pulmonary Disease | 1.0 | 4.0 |

| M. abscessus | ATCC 19977 | Pulmonary, Skin Disease | 4.0 | >16.0 |

| M. kansasii | ATCC 12478 | Pulmonary Disease | 0.5 | 2.0 |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Description | Assay Type | CC₅₀ (μM) | Selectivity Index (SI)* |

| Vero | Monkey Kidney Epithelial | MTT | >100 | >400 |

| A549 | Human Lung Carcinoma | MTT | >100 | >400 |

*Selectivity Index (SI) calculated as CC₅₀ / MIC against M. tuberculosis H37Rv.

Proposed Mechanism of Action: MmpL3 Inhibition

This compound is hypothesized to exert its anti-mycobacterial effect by targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM) across the inner membrane, a critical step for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and ultimately compromising cell wall integrity, resulting in cell death.

Caption: Proposed mechanism of this compound targeting the MmpL3 transporter.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method in 96-well plates.

-

Preparation: Mycobacterial strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture was then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: this compound was serially diluted (2-fold) in 7H9 broth directly in the 96-well plates, covering a final concentration range of 0.03 to 64 µg/mL.

-

Inoculation: Each well containing the diluted compound was inoculated with the mycobacterial suspension. Control wells (no drug) and sterility controls (no bacteria) were included.

-

Incubation: Plates were sealed and incubated at 37°C. Incubation times varied by species: 7 days for M. tuberculosis and 3-5 days for rapidly growing NTM.

-

Endpoint Reading: Following incubation, a resazurin-based indicator (alamarBlue) was added to each well. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of this compound that prevented this color change.

Cytotoxicity (CC₅₀) Assay

The cytotoxicity of this compound was assessed using a standard MTT assay on Vero and A549 mammalian cell lines.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and allowed to adhere overnight.

-

Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of this compound. Plates were then incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

-

Calculation: The 50% cytotoxic concentration (CC₅₀) was calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for evaluating the in vitro efficacy of this compound.

The Role of BM635 in the Inhibition of Mycolic Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising targets for new anti-tubercular drugs is the essential mycolic acid transporter, MmpL3. This transporter is critical for the assembly of the unique and impermeable mycobacterial cell wall. This technical guide provides a comprehensive overview of BM635, a potent 1,5-diarylpyrrole MmpL3 inhibitor. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Critical Role of MmpL3 in Mycobacterial Viability

The mycobacterial cell wall is a complex and robust structure, with its integrity being paramount for the survival of the pathogen. A key component of this protective barrier is mycolic acids, which are very long-chain fatty acids. The biosynthesis and transport of these molecules are essential processes and, therefore, attractive targets for drug development.

MmpL3 (Mycobacterial membrane protein Large 3) is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), the precursor of mycolic acids, from the cytoplasm to the periplasmic space.[1][2] Once in the periplasm, these mycolic acids are transferred to their final destinations, either to form trehalose dimycolate (TDM) or to be attached to arabinogalactan, a core component of the cell wall.[3] Inhibition of MmpL3 disrupts this vital transport pathway, leading to the accumulation of TMM in the inner membrane, a halt in cell wall synthesis, and ultimately, bacterial death.[1][2] The indispensable nature of MmpL3 for mycobacterial growth has made it a focal point for the development of new anti-tubercular agents.[4]

This compound: A Potent Inhibitor of MmpL3

This compound is a 1,5-diarylpyrrole derivative that has demonstrated significant anti-mycobacterial activity.[5] Its primary cellular target has been identified as MmpL3.[5] The inhibition of MmpL3 by this compound and other related compounds can occur through two proposed mechanisms: direct binding to the transporter, potentially inducing conformational changes, or indirect inhibition by dissipating the proton motive force (PMF) that powers the transport activity.[6][7] Evidence suggests that while some MmpL3 inhibitors primarily act by disrupting the PMF, others, including derivatives of BM212 (a compound related to this compound), have been shown to bind directly to MmpL3.[5][6]

This compound itself is a potent compound, but its development has been hampered by high lipophilicity and poor aqueous solubility, which can lead to low in vivo exposure.[8][9] This has spurred the development of analogues with improved physicochemical properties and the exploration of novel drug delivery systems, such as nanoemulsions and niosomes, to enhance its bioavailability.[8][10]

Quantitative Data on the Efficacy of this compound and its Analogues

The anti-tubercular potency of this compound and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

| Compound | Target | Organism | Efficacy Metric | Value | Reference |

| This compound | MmpL3 | M. tuberculosis H37Rv | MIC₅₀ | 0.12 µM | [9] |

| This compound hydrochloride | MmpL3 | M. tuberculosis H37Rv | MIC₅₀ | 0.08 µM | [11] |

| Analogue 17 | MmpL3 | M. tuberculosis (drug-sensitive) | MIC | 0.15 µM | [10][12] |

Table 1: In Vitro Efficacy of this compound and Analogues

| Compound | Animal Model | Efficacy Metric | Value | Reference |

| This compound | Acute Murine Infection Model | ED₉₉ | 49 mg/Kg | [9][13] |

Table 2: In Vivo Efficacy of this compound

| Compound | Parameter | Value | Animal Model | Reference |

| This compound | Bioavailability | 46% | Mice | [9] |

| This compound | Half-life (in vivo) | 1 hour | Mice | [9] |

| This compound hydrochloride | Cₘₐₓ | 579.1 ng/ml (at 50 mg/Kg) | C57BL/6J mice | [11] |

| This compound hydrochloride | Tₘₐₓ | 3 hours | C57BL/6J mice | [11] |

Table 3: Pharmacokinetic Parameters of this compound and its Hydrochloride Salt

Experimental Protocols

The characterization of MmpL3 inhibitors like this compound involves a suite of specialized assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

-

Perform a series of ten two-fold dilutions of the stock solution in DMSO in a 96-well plate.

-

Transfer 5 µL of each drug dilution to a new 96-well, flat-bottom, polystyrene microtiter plate.

-

Add 95 µL of Middlebrook 7H9 medium to each well containing the drug solution.

-

Include a positive control (e.g., Isoniazid) with a known MIC and a negative control (DMSO only).[9]

-

-

Inoculation:

-

Prepare an inoculum of M. tuberculosis H37Rv.

-

Add the bacterial suspension to each well, achieving a final standardized concentration.

-

-

Incubation and Reading:

-

Incubate the plates under appropriate conditions (e.g., 37°C).

-

After a defined period (e.g., 48 hours), measure fluorescence or absorbance to determine bacterial growth.[9]

-

The MIC is the lowest concentration of the compound that inhibits visible growth.

-

Spheroplast-Based TMM Flippase Assay

This assay provides direct evidence of the inhibition of TMM translocation across the inner membrane.

-

Spheroplast Preparation:

-

Grow mycobacterial cells to mid-log phase.

-

Treat cells with lysozyme and glycine to enzymatically remove the cell wall, generating spheroplasts.

-

-

Metabolic Labeling:

-

Incubate the spheroplasts with a radiolabeled precursor of mycolic acids (e.g., ¹⁴C-acetic acid).

-

-

Inhibitor Treatment:

-

Expose the spheroplasts to the test inhibitor (e.g., this compound) at various concentrations.

-

-

Lipid Extraction and Analysis:

Fluorescence-Based Competitive Binding Assay

This whole-cell assay determines if a compound directly competes with a known fluorescently-labeled MmpL3 ligand.

-

Bacterial Strain:

-

Use a strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (MsmegΔmmpL3/pMVGH1-mmpL3tb).[14]

-

-

Assay Setup:

-

Incubate the bacterial cells with a fluorescent probe known to bind MmpL3 (e.g., North 114, a TAMRA-labeled analogue of an MmpL3 inhibitor).[14]

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

-

Measurement:

Proton Motive Force (PMF) Dissipation Assay

This assay assesses whether an inhibitor's mechanism involves the disruption of the transmembrane electrochemical proton gradient.

-

Cell Preparation:

-

Grow mycobacterial cells to a specific optical density.

-

Wash and resuspend the cells in a suitable buffer.

-

-

Inhibitor Treatment:

-

Treat the cells with the test compound at various concentrations. Include a known PMF dissipator like CCCP as a positive control.

-

-

Fluorescent Staining:

-

Add a membrane potential-sensitive dye, such as DiOC₂(3).[14] This dye exhibits red fluorescence in cells with a high membrane potential and green fluorescence in cells with a depolarized membrane.

-

-

Analysis:

-

Measure the ratio of red to green fluorescence using a fluorometer or flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates dissipation of the PMF.[5]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the mycolic acid transport pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for inhibitor characterization.

Caption: Mycolic Acid Transport Pathway in Mycobacterium tuberculosis.

References

- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]

- 8. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved BM212 MmpL3 inhibitor analogue shows efficacy in acute murine model of tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

BM635: A Technical Overview of its Antitubercular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of the antitubercular properties of BM635, a promising anti-TB compound. The document details its mechanism of action, in vitro and in vivo activity, and cytotoxicity profile, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

In Vitro Activity of this compound and its Analogue

This compound demonstrates potent activity against drug-sensitive Mycobacterium tuberculosis strains. Its efficacy is highlighted by low micromolar Minimum Inhibitory Concentrations (MIC).

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

| This compound hydrochloride | H37Rv | 0.08 (MIC50) | [1][2] |

| This compound Analogue 17 | Drug-sensitive | 0.15 | [3] |

In Vivo Efficacy of this compound

Preclinical evaluation in murine models of tuberculosis infection has confirmed the in vivo potency of this compound.

| Compound | Animal Model | Efficacy Metric | Value | Reference |

| This compound | Murine model | ED99 | 49 mg/Kg | |

| This compound hydrochloride | C57BL/6J mice | Cmax (50 mg/Kg oral) | 579.1 ng/ml | [1] |

| This compound hydrochloride | C57BL/6J mice | Tmax (50 mg/Kg oral) | 3 hours | [1] |

Cytotoxicity Profile

The selectivity of this compound's antitubercular activity has been assessed through cytotoxicity studies. While specific data for this compound is limited in the available literature, an analogue has shown a favorable selectivity index.

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |

| This compound Analogue 17 | Not Specified | >20 | 133 | [3] |

Mechanism of Action: MmpL3 Inhibition

This compound targets MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter in M. tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane. The inhibitory action of this compound is believed to involve the dissipation of the proton motive force (PMF), which is crucial for the transport function of MmpL3.

Figure 1: Proposed mechanism of action of this compound via MmpL3 inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of antitubercular compounds is the broth microdilution assay.

Figure 2: General workflow for MIC determination by broth microdilution.

In Vivo Efficacy in a Murine Model

The efficacy of antitubercular compounds is typically evaluated in a mouse model of chronic tuberculosis infection.

References

- 1. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for MmpL3 Inhibition Assay Using BM635

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] The mycobacterial cell wall, a complex and unique structure, is a key determinant of its virulence and intrinsic resistance to many antibiotics. A crucial component of this cell wall is mycolic acid, and its transport to the periplasm is essential for the bacterium's survival.[2] The Mycobacterial Membrane Protein Large 3 (MmpL3) is the essential transporter responsible for flipping the precursor trehalose monomycolate (TMM) across the cytoplasmic membrane, making it a prime target for novel anti-tubercular drug development.[3][4]

BM635, a potent 1,5-diarylpyrrole derivative, has been identified as a promising inhibitor of MmpL3.[1] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound and its analogues against MmpL3. The methodologies described herein are fundamental for the screening and characterization of novel anti-tubercular agents targeting the MmpL3 transporter.

MmpL3 Signaling and Inhibition Pathway

MmpL3 functions as a proton-motive force (PMF) dependent transporter to flip TMM from the cytoplasm to the periplasm. Once in the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form trehalose dimycolate (TDM), both essential components of the mycobacterial cell wall. Inhibition of MmpL3 by compounds like this compound blocks this transport, leading to the accumulation of TMM in the cytoplasm and the depletion of mature mycolic acid-containing structures in the cell wall, ultimately resulting in bacterial cell death.

Quantitative Data Summary

The inhibitory potential of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and the half-maximal inhibitory concentration (IC50) in relevant assays. Below is a summary of the reported in vitro activity for this compound.

| Compound | Target | Assay Type | Organism | MIC (µM) | IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | MmpL3 | Microdilution | M. tuberculosis H37Rv | 0.12 | - | >166 | [1] |

| Analogue 17 | MmpL3 | Microdilution | M. tuberculosis H37Rv | 0.15 | - | 133 | [5] |

Note: The Selectivity Index (SI) is calculated as the ratio of cytotoxicity (CC50) in a mammalian cell line to the antimycobacterial activity (MIC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Incubator at 37°C

Procedure:

-

Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.

-

Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well of the microplate containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Whole-Cell Radiolabeling Assay for TMM Accumulation

This assay directly assesses the inhibition of MmpL3 by measuring the accumulation of its substrate, TMM, within the mycobacterial cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with ADC

-

This compound

-

[1,2-¹⁴C]acetic acid

-

Solvents for lipid extraction (chloroform, methanol)

-

TLC plates (silica gel 60)

-

Developing solvent (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a DMSO vehicle control.

-

Add [1,2-¹⁴C]acetic acid to each tube and incubate for 24 hours at 37°C with shaking.

-

Harvest the cells by centrifugation and wash with PBS.

-

Extract total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1, v/v).

-

Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the different lipid species.

-

Dry the plate and expose it to a phosphorimager screen or autoradiography film.

-

Analyze the resulting image to quantify the amount of radiolabeled TMM. An increase in the TMM spot intensity in this compound-treated samples compared to the control indicates MmpL3 inhibition.

Experimental Workflow Diagram

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the evaluation of this compound and other potential MmpL3 inhibitors. The determination of MIC provides a robust measure of the whole-cell activity, while the radiolabeling assay offers a direct assessment of the on-target effect. These assays are critical tools in the preclinical development of new anti-tubercular drugs targeting the essential MmpL3 transporter. Consistent and reproducible application of these methods will aid in the identification and optimization of lead compounds for the treatment of tuberculosis.

References

- 1. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mycobacterium tuberculosis Growth Inhibition Assay Using BM635

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. BM635 is a potent anti-mycobacterial agent that inhibits the essential MmpL3 transporter, which is critical for the formation of the mycobacterial cell wall.[1][2] This document provides detailed application notes and protocols for determining the in vitro efficacy of this compound against M. tuberculosis using a standardized growth inhibition assay. The primary method detailed is the Resazurin Microtiter Assay (REMA), a reliable, cost-effective, and rapid colorimetric method for assessing mycobacterial viability.[3][4][5]

Principle of the Assay

The growth inhibition assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture medium. The REMA method utilizes the redox indicator resazurin, which is blue and non-fluorescent. In the presence of metabolically active, viable mycobacteria, resazurin is reduced to the pink, fluorescent compound resorufin.[5] The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the test compound (this compound) that prevents this color change, indicating the inhibition of bacterial growth.[3]

Data Presentation

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis. Results from a typical experiment are summarized below.

| Compound | M. tuberculosis Strain | MIC₅₀ (μM) | MIC₉₀ (μM) |

| This compound HCl | H37Rv | 0.08[1] | 0.15 |

| Isoniazid | H37Rv (Control) | 0.05 | 0.1 |

| Rifampicin | H37Rv (Control) | 0.008 | 0.015 |

Table 1: Example Minimum Inhibitory Concentration (MIC) values for this compound and control drugs against M. tuberculosis H37Rv. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of bacterial growth, respectively. The MIC₅₀ for this compound is sourced from existing literature.

Mechanism of Action: this compound Signaling Pathway

This compound targets the MmpL3 transporter, a critical component in the M. tuberculosis cell wall synthesis pathway. MmpL3 is responsible for transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][6] By inhibiting MmpL3, this compound effectively blocks the formation of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall, leading to bacterial death.

Caption: Mechanism of action of this compound, inhibiting the MmpL3 transporter.

Experimental Protocols

Safety Precaution: All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.

Protocol 1: Preparation of M. tuberculosis Inoculum

This protocol describes the preparation of a standardized bacterial suspension for use in the growth inhibition assay.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Sterile 4-5 mm glass beads[7]

-

Sterile conical tubes (15 mL and 50 mL)

-

Spectrophotometer

Procedure:

-

Aseptically transfer a loopful of M. tuberculosis from a solid culture or an aliquot from a frozen stock into a 50 mL conical tube containing 10 mL of supplemented Middlebrook 7H9 broth and a few sterile glass beads.

-

Incubate the culture at 37°C with gentle shaking (100-150 rpm) for 7-14 days, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0. M. tuberculosis is a slow-growing bacterium, with a doubling time of about 18-24 hours.[8]

-

Vortex the culture tube with the glass beads for 3-5 minutes to break up bacterial clumps.[7]

-

Let the tube stand for 10 minutes to allow larger clumps to settle.

-

Carefully transfer the upper supernatant to a new sterile 50 mL tube.

-

Adjust the OD₆₀₀ of the bacterial suspension to 0.5 (equivalent to McFarland standard No. 1) with fresh supplemented 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

For the assay, prepare the final inoculum by diluting this suspension 1:20 in supplemented 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[9]

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol details the setup of a 96-well plate to determine the MIC of this compound.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Supplemented Middlebrook 7H9 broth

-

Standardized M. tuberculosis inoculum (from Protocol 1)

-

Sterile 96-well flat-bottom microtiter plates

-

Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water, filter-sterilized[10]

-

Plate sealer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution in supplemented 7H9 broth. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can affect bacterial growth.

-

Plate Setup:

-

Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

-

Add an additional 100 µL of broth to the perimeter wells to minimize evaporation during incubation.[4] These wells will not be used for the assay.

-

Add 100 µL of the highest concentration of this compound working solution to the first assay well (e.g., column 2) and perform 2-fold serial dilutions across the plate by transferring 100 µL to subsequent wells. Discard the final 100 µL from the last dilution well.

-

Include a positive control (no drug) and a negative/sterility control (no bacteria) on each plate.

-

-

Inoculation: Add 100 µL of the standardized M. tuberculosis inoculum (5 x 10⁵ CFU/mL) to each test and positive control well. The final volume in each well will be 200 µL.

-

Incubation: Seal the plate with a plate sealer or place it in a plastic bag to prevent evaporation. Incubate at 37°C in a 5-10% CO₂ atmosphere for 7 days.[3][11]

-

Resazurin Addition: After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[4]

-

Final Incubation and Reading: Re-incubate the plate at 37°C for another 24-48 hours.

-

Result Interpretation:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which the color remains blue, indicating inhibition of bacterial growth.[3]

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 5. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of in vitro immunity to Mycobacterium tuberculosis in a human peripheral blood infection model using a luciferase reporter construct of M. tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aphl.org [aphl.org]

Application Notes and Protocols: In Vivo Efficacy of a Novel Pyrrole-Containing Compound, BM-Pyrrole, in a Xenograft Mouse Model of Melanoma

Disclaimer: The following application note is a hypothetical example created for instructional purposes. The compound "BM635" is documented in scientific literature as an anti-tuberculosis agent. As of the latest available information, there is no public data supporting its investigation as a cancer therapeutic. This document outlines a plausible preclinical in vivo efficacy study for a fictional pyrrole-containing anti-cancer agent, hereafter referred to as BM-Pyrrole , targeting melanoma.

Introduction

Pyrrole-containing compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, including anti-cancer properties.[1][2][3] These scaffolds are present in several clinically approved drugs and investigational agents that modulate key oncogenic pathways. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel, hypothetical pyrrole-based compound, BM-Pyrrole, in a subcutaneous xenograft mouse model of human melanoma. The described experimental workflow, from tumor cell implantation to data analysis, serves as a comprehensive guide for researchers in oncology and drug development.

Hypothetical Mechanism of Action of BM-Pyrrole

For the purpose of this application note, BM-Pyrrole is postulated to be an inhibitor of the BRAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in melanoma. By targeting a key kinase in this pathway, BM-Pyrrole is hypothesized to inhibit tumor cell proliferation and induce apoptosis.

Experimental Protocols

Cell Culture and Animal Models

-

Cell Line: A375 human malignant melanoma cell line (BRAF V600E mutant). Cells are to be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Animals should be housed in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation

-

Harvest A375 cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Monitor the animals for tumor growth. Tumor volume should be measured three times a week using calipers and calculated using the formula: (Length x Width2) / 2.

Treatment Administration

-

Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

-

Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Prepare BM-Pyrrole formulations at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg) in the vehicle.

-

Administer the vehicle or BM-Pyrrole solution to the respective groups via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

-

Record the body weight of each mouse three times a week as an indicator of toxicity.

Efficacy Endpoints and Data Collection

-

Primary Endpoint: Tumor growth inhibition. Continue tumor volume measurements throughout the treatment period.

-

Secondary Endpoints:

-

Body Weight: Monitor for signs of treatment-related toxicity.

-

Tumor Weight: At the end of the study, euthanize the mice, and resect and weigh the tumors.

-

Survival Analysis: In a separate cohort, treatment can be continued to monitor survival benefits.

-

Biomarker Analysis: A portion of the tumor can be flash-frozen or fixed in formalin for subsequent analysis (e.g., Western blot for phosphorylated ERK, immunohistochemistry for Ki-67).

-

Data Presentation

The following tables represent hypothetical data from the described in vivo study.

Table 1: Effect of BM-Pyrrole on Tumor Volume in A375 Xenograft Model

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |

| Vehicle | 125 ± 15 | 350 ± 45 | 850 ± 90 | 1500 ± 180 | - |

| BM-Pyrrole (10 mg/kg) | 128 ± 18 | 280 ± 35 | 550 ± 60 | 800 ± 110 | 46.7% |

| BM-Pyrrole (30 mg/kg) | 122 ± 16 | 190 ± 25 | 310 ± 40 | 450 ± 75 | 70.0% |

*TGI: Tumor Growth Inhibition, calculated as (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100 at Day 21. Data are presented as mean ± SEM.

Table 2: Effect of BM-Pyrrole on Final Tumor Weight and Body Weight

| Treatment Group | Final Tumor Weight (g) | Body Weight Change (%) |

| Vehicle | 1.55 ± 0.20 | + 5.2% |

| BM-Pyrrole (10 mg/kg) | 0.82 ± 0.15 | + 4.8% |

| BM-Pyrrole (30 mg/kg) | 0.48 ± 0.10 | + 1.5% |

Data are presented as mean ± SEM. Body weight change is calculated from Day 0 to Day 21.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for assessing the in vivo efficacy of a novel pyrrole-containing compound, BM-Pyrrole, in a melanoma xenograft model. The detailed protocols and structured data presentation offer a clear path for preclinical evaluation. The hypothetical results suggest that BM-Pyrrole exhibits dose-dependent anti-tumor activity with acceptable tolerability, warranting further investigation into its therapeutic potential. Researchers and drug development professionals can adapt this model to evaluate other novel anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of BM635

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of BM635, a compound identified as a promising anti-tuberculosis agent.[1] The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This value is essential for evaluating the efficacy of new antimicrobial compounds and for guiding further drug development.[2] The following protocols are based on established standards for antimicrobial susceptibility testing, such as those from the International Organization for Standardization (ISO) 20776-1.[4][5]

Principle of the Assay

The MIC of this compound is determined using the broth microdilution method.[6][7][8] This involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an appropriate incubation period, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of this compound at which no growth is observed.[2][5]

Target Organism

Given that this compound and its analogues have been evaluated for in vivo efficacy in tuberculosis mouse models, the primary target organism for MIC testing is Mycobacterium tuberculosis. For initial screening or in laboratories not equipped for handling M. tuberculosis, a surrogate organism such as Mycobacterium smegmatis may be used.

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound against a target microorganism.

Materials and Reagents

-

This compound: Stock solution of known concentration.

-

Test Organism: A pure, overnight culture of the microorganism (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for many bacteria.[6] For mycobacteria, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol is appropriate.

-

Sterile 96-well microtiter plates: U- or V-bottom plates are suitable.

-

Sterile diluents: Deionized water, saline, or an appropriate solvent for this compound.

-

Pipettes and sterile tips

-

Incubator: Set to the optimal growth temperature for the test organism (e.g., 37°C).[2][7]

-

Spectrophotometer or Nephelometer: For standardizing the inoculum.

-

Positive Control: A standard antibiotic with known activity against the test organism.

-

Negative Control: Growth medium without the test organism.

-

Growth Control: Growth medium with the test organism but without this compound.

Preparation of this compound Dilutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

-

Working Solution: Dilute the stock solution in the appropriate growth medium to create the highest concentration for the assay. This will be the starting point for the serial dilutions.

-

Serial Dilutions:

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution process from well 2 to well 10.

-

Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).[8]

-

Inoculum Preparation

-

Bacterial Suspension: From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.[3]

-

Standardization: Suspend the colonies in sterile saline or growth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. For mycobacteria, different correlations will apply.

-

Final Inoculum: Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

Inoculation and Incubation

-

Inoculation: Add 100 µL of the final inoculum to wells 1 through 11 of the 96-well plate. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C. The incubation time will vary depending on the organism: 16-20 hours for rapidly growing bacteria[6], and up to 7-14 days for slow-growing mycobacteria.

Data Collection and Interpretation

-